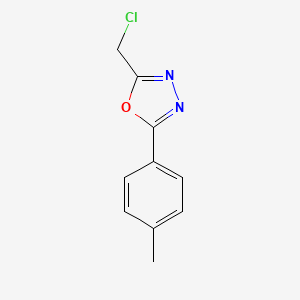

2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-2-4-8(5-3-7)10-13-12-9(6-11)14-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAULQMOFMANSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353152 | |

| Record name | 2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287197-95-9 | |

| Record name | 2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287197-95-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Crystal Structure Analysis of 2,5-Disubstituted-1,3,4-oxadiazoles: A Technical Guide

A comprehensive in-depth technical guide on the crystal structure analysis of 2,5-disubstituted 1,3,4-oxadiazoles, with a representative analysis of a related compound, is provided below. This guide is intended for researchers, scientists, and drug development professionals.

Disclaimer

Introduction

The 1,3,4-oxadiazole ring is a vital heterocyclic moiety in medicinal chemistry and materials science, known for its diverse biological activities and unique photophysical properties.[2][3][4][5] The spatial arrangement of substituents on this scaffold, as determined by X-ray crystallography, is crucial for understanding its structure-activity relationships (SAR) and for rational drug design. This guide provides a detailed overview of the synthesis, characterization, and crystal structure analysis of 2,5-disubstituted-1,3,4-oxadiazoles, using a representative diaryl derivative as a case study.

Synthesis and Crystal Growth

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically involves the cyclization of an appropriate acylhydrazide.[3][6] A general synthetic pathway is outlined below.

Experimental Protocol: Synthesis of a Representative 2,5-Diaryl-1,3,4-oxadiazole

A common method for synthesizing 2,5-diaryl-1,3,4-oxadiazoles involves the reaction of an aromatic carboxylic acid with an acid hydrazide in the presence of a dehydrating agent like phosphorus oxychloride.[7]

-

Preparation of the Acid Hydrazide: An aromatic ester is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield the corresponding acid hydrazide.[6]

-

Cyclization: The synthesized acid hydrazide is then reacted with an aromatic carboxylic acid in the presence of a dehydrating agent (e.g., POCl₃ or PPA) and heated under reflux.[7][8]

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) to yield the pure 2,5-diaryl-1,3,4-oxadiazole derivative.[6]

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[9]

Spectroscopic Characterization

The synthesized compounds are characterized using various spectroscopic techniques to confirm their chemical structure.

| Technique | Purpose | Typical Observations for 2,5-Diaryl-1,3,4-oxadiazoles |

| FTIR | To identify functional groups. | Presence of C=N stretching vibrations (around 1544–1617 cm⁻¹), C-O-C stretching of the oxadiazole ring, and aromatic C-H and C=C stretching.[6] |

| ¹H NMR | To determine the proton environment. | Aromatic protons typically appear in the range of 6.80–8.40 ppm. Protons of substituent groups (e.g., methyl, methoxy) will have characteristic chemical shifts.[6] |

| ¹³C NMR | To determine the carbon framework. | Characteristic signals for the carbon atoms of the oxadiazole ring and the attached aryl groups. |

| HRMS | To confirm the molecular weight and formula. | The experimentally determined mass will match the calculated mass of the target compound.[6] |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Experimental Protocol: X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer (e.g., Agilent SuperNova Dual Atlas or similar). Data is collected at a specific temperature (e.g., 293 K) using a specific X-ray source (e.g., MoKα radiation, λ = 0.71073 Å).[10]

-

Structure Solution and Refinement: The crystal structure is solved by direct methods and refined using software packages like SHELXS and SHELXL.[10]

Crystallographic Data for a Representative 2,5-Diaryl-1,3,4-oxadiazole (Derivative 3a)

The following table summarizes the crystallographic data for a representative 2,5-diaryl-1,3,4-oxadiazole derivative.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 11.456(2) |

| c (Å) | 15.678(3) |

| α (°) | 90 |

| β (°) | 108.12(3) |

| γ (°) | 90 |

| Volume (ų) | 1725.8(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.354 |

| Absorption Coefficient (mm⁻¹) | 0.092 |

| F(000) | 768 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.121 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 |

Molecular and Crystal Structure Insights

The crystal structure of the representative diaryl-1,3,4-oxadiazole reveals that the aromatic rings are approximately coplanar, which allows for π-conjugation across the molecule.[1] This planarity influences the compound's electronic and photophysical properties. The packing of molecules in the crystal lattice is stabilized by various intermolecular interactions, such as hydrogen bonds and π-π stacking.

Visualizations

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis, purification, and analysis of 2,5-disubstituted-1,3,4-oxadiazoles.

Logical Relationship of Structural Analysis

Caption: Logical flow from data collection to structure-property relationship analysis.

Conclusion

The crystal structure analysis of 2,5-disubstituted-1,3,4-oxadiazoles provides invaluable information for understanding their chemical and physical properties. The methodologies outlined in this guide, from synthesis to X-ray diffraction analysis, represent a standard workflow for characterizing such compounds. The detailed structural data obtained from these studies are essential for the rational design of new therapeutic agents and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijper.org [ijper.org]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsm.com [ijpsm.com]

- 6. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

- 9. researchgate.net [researchgate.net]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Spectroscopic and Synthetic Profile of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

An In-depth Technical Guide for Researchers

This technical guide provides a detailed overview of the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for the compound 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. The molecular formula for this compound is C₁₀H₉ClN₂O, and it has a molecular weight of 208.65 g/mol .[1] This document also outlines the general experimental protocols for the synthesis and characterization of this class of compounds, making it a valuable resource for scientists in drug discovery and materials science.

While a complete, publicly available dataset of experimentally obtained spectra for this specific molecule is limited, this guide compiles reference data from closely related analogs and predicts characteristic values. The structures of various 2,5-disubstituted 1,3,4-oxadiazoles are commonly confirmed by ¹H NMR, FT-IR, and MS.[2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: The ¹³C NMR data is based on the closely related analog 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, as a precise spectrum for the target compound is not available. The chemical shifts for the shared core structure are expected to be highly similar.[3]

| ¹H NMR (Predicted) | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | ~7.90 | Doublet | 2H | Protons ortho to oxadiazole |

| Aromatic-H | ~7.35 | Doublet | 2H | Protons meta to oxadiazole |

| Chloromethyl (-CH₂Cl) | ~4.80 | Singlet | 2H | Methylene protons |

| Methyl (-CH₃) | ~2.40 | Singlet | 3H | p-Tolyl methyl protons |

| ¹³C NMR (Reference Data[3]) | Chemical Shift (δ ppm) | Assignment |

| Oxadiazole C5 | ~164.3 | C-5 of Oxadiazole ring |

| Oxadiazole C2 | ~162.0 | C-2 of Oxadiazole ring |

| Aromatic C (quat.) | ~142.6 | C attached to methyl group |

| Aromatic CH | ~130.4 | Aromatic CH |

| Aromatic CH | ~127.1 | Aromatic CH |

| Aromatic C (quat.) | ~121.1 | C attached to oxadiazole ring |

| Chloromethyl (-CH₂Cl) | ~35-45 (Estimated) | Chloromethyl carbon |

| Methyl (-CH₃) | ~21.6 | Methyl carbon |

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule. The following are characteristic absorption bands for 2,5-disubstituted 1,3,4-oxadiazoles.

| Vibrational Mode | Wave Number (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=N stretch (oxadiazole ring) | 1615 - 1580 | Strong |

| C=C stretch (aromatic ring) | 1550 - 1450 | Medium-Strong |

| C-O-C stretch (oxadiazole ring) | 1250 - 1200 | Strong |

| C-Cl stretch | 800 - 600 | Strong |

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments.

| Parameter | Value (m/z) | Notes |

| Molecular Ion [M]⁺ | 208.04 | Corresponding to C₁₀H₉³⁵ClN₂O |

| Isotope Peak [M+2]⁺ | 210.04 | Due to the ³⁷Cl isotope |

| Major Fragment | 117 | [M - CH₂Cl - N₂]⁺, corresponds to the p-tolyl acylium ion |

| Major Fragment | 91 | [C₇H₇]⁺, corresponds to the tropylium ion |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of 2,5-disubstituted 1,3,4-oxadiazoles.

Synthesis Protocol

A common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.

-

Preparation of p-Toluic Hydrazide: p-Toluic acid is esterified, typically using methanol in the presence of an acid catalyst. The resulting methyl p-toluate is then reacted with hydrazine hydrate to yield p-toluic hydrazide.

-

Acylation of p-Toluic Hydrazide: The p-toluic hydrazide is then acylated using chloroacetyl chloride in a suitable solvent like dichloromethane or THF, often in the presence of a base such as triethylamine to neutralize the HCl byproduct. This forms the N-(chloroacetyl)-N'-(4-methylbenzoyl)hydrazine precursor.

-

Cyclodehydration: The diacylhydrazine precursor is cyclized to form the 1,3,4-oxadiazole ring. This is typically achieved by refluxing with a dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid, or sulfuric acid.[4]

-

Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with water or ice. The resulting precipitate is filtered, washed, and then purified, usually by recrystallization from a suitable solvent like ethanol or by column chromatography.

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[5][6] Samples are dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[5]

-

Infrared (IR) Spectroscopy: IR spectra are often recorded on an FTIR spectrometer.[7] Solid samples are typically prepared as potassium bromide (KBr) pellets. The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectra can be obtained using various techniques, including electron impact (EI) or electrospray ionization (ESI).[6] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound.[4][5]

Visualizations

The following diagrams illustrate the synthetic pathway and a predicted mass spectrometry fragmentation pattern for the title compound.

Caption: General synthesis pathway for this compound.

Caption: Predicted fragmentation pathway in mass spectrometry.

References

- 1. This compound | CAS 287197-95-9 [matrix-fine-chemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. ias.ac.in [ias.ac.in]

Thermal Stability and Degradation Profile of 2-Chloromethyl-5-aryl-1,3,4-oxadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its contribution to the metabolic stability and biological activity of numerous therapeutic agents. Among its derivatives, 2-chloromethyl-5-aryl-1,3,4-oxadiazoles represent a critical subclass, often serving as key intermediates in the synthesis of more complex molecules. A thorough understanding of their thermal stability and degradation profile is paramount for ensuring drug product quality, predicting shelf-life, and developing robust manufacturing processes. This technical guide provides a comprehensive overview of the current knowledge on the thermal characteristics of these compounds.

Core Concepts: Thermal Stability of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is widely recognized for its inherent thermal stability and resistance to oxidation.[1] This stability is attributed to the aromatic nature of the heterocyclic ring. The 1,3,4-isomer is notably more stable than its other isomeric forms, such as 1,2,4- and 1,2,5-oxadiazoles, due to the absence of easily cleaved N-O bonds.[2] This inherent stability makes the 1,3,4-oxadiazole moiety a desirable feature in the design of thermally robust molecules.

Quantitative Thermal Analysis Data

While extensive research has been conducted on the synthesis and biological applications of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles, specific quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this particular subclass is not widely available in the public domain. However, the melting points of several derivatives have been reported, which provide an indirect measure of their thermal stability in the solid state. Higher melting points generally correlate with greater lattice energy and, consequently, higher thermal stability.

| Compound | Aryl Substituent | Melting Point (°C) |

| 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole | Phenyl | 138-140 |

| 2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | 4-Methylphenyl | 157-159 |

| 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 4-Methoxyphenyl | 140-142 |

| 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 4-Chlorophenyl | 210-212 |

| 2-(chloromethyl)-5-(4-bromophenyl)-1,3,4-oxadiazole | 4-Bromophenyl | 215-217 |

| 2-(chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 4-Nitrophenyl | Not specified |

| 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | Methyl | 135-137 |

Note: The data in this table is compiled from various sources. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and degradation profile of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of the 2-chloromethyl-5-aryl-1,3,4-oxadiazole derivative is placed in a tared TGA pan (e.g., platinum or alumina).

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of mass loss (Tmax).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, allowing for the determination of melting point, enthalpy of fusion, and other thermal transitions.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate (e.g., 5-10 °C/min) under a controlled atmosphere.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic events such as melting and exothermic events such as decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal degradation of the compound.

Methodology:

-

A small amount of the sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific pyrolysis temperature (e.g., determined from TGA data) in an inert atmosphere.

-

The resulting degradation products (pyrolysates) are swept into the injection port of a gas chromatograph (GC).

-

The pyrolysates are separated on a GC column based on their volatility and interaction with the stationary phase.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

Degradation Profile and Plausible Pathways

While specific experimental studies on the degradation pathways of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles are scarce, a plausible degradation mechanism can be postulated based on the known chemistry of related heterocyclic systems and general principles of thermal decomposition.

One potential degradation pathway for oxadiazoles involves ring opening.[3][4] For the 1,2,4-oxadiazole isomer, degradation has been shown to be initiated by nucleophilic attack on a methine carbon, leading to the opening of the heterocyclic ring.[3][4] Although the 1,3,4-isomer is more stable, under high thermal stress, similar ring-opening mechanisms could occur.

The presence of the chloromethyl group introduces another potential site for degradation. The carbon-chlorine bond is susceptible to homolytic cleavage at elevated temperatures, which could initiate radical-mediated degradation pathways.

A hypothesized thermal degradation pathway for 2-chloromethyl-5-aryl-1,3,4-oxadiazoles could involve the following steps:

-

Initiation: Homolytic cleavage of the C-Cl bond in the chloromethyl group to form a carbon-centered radical and a chlorine radical.

-

Propagation: The highly reactive radicals can then attack other molecules, leading to a chain reaction. This could involve hydrogen abstraction from other molecules or addition to the aromatic or oxadiazole rings.

-

Ring Scission: The energetic input from pyrolysis can lead to the fragmentation of the 1,3,4-oxadiazole ring itself.

-

Termination: The reaction ceases when two radicals combine.

The following diagram illustrates a simplified, hypothetical degradation pathway.

Experimental Workflow for Thermal Analysis

A logical workflow for the comprehensive thermal analysis of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles is crucial for obtaining reliable and meaningful data.

Conclusion

2-Chloromethyl-5-aryl-1,3,4-oxadiazoles are a class of compounds built upon a thermally robust heterocyclic core. While the available data on their melting points suggest good stability in the solid phase, a comprehensive understanding of their complete thermal degradation profile requires further experimental investigation using techniques such as TGA, DSC, and Py-GC-MS. The proposed degradation pathway, initiated by the cleavage of the chloromethyl group followed by potential ring scission, provides a theoretical framework for such studies. For professionals in drug development and manufacturing, a detailed characterization of the thermal properties of these key intermediates is a critical step in ensuring the safety, efficacy, and quality of the final pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Solubility Profile of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: A Technical Overview

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical guide on the solubility of the heterocyclic compound 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. Due to the absence of publicly available quantitative solubility data for this specific molecule, this guide presents a standardized experimental protocol for determining solubility via the widely accepted shake-flask method. A hypothetical data set is provided in a structured format to illustrate the presentation of such results. Additionally, a visual representation of the experimental workflow is included to facilitate a clear understanding of the procedure.

Introduction

This compound is a member of the 1,3,4-oxadiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. Understanding the solubility profile in various solvents is a fundamental step in the preclinical development of any potential drug candidate.

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility studies for this compound. Therefore, this document outlines a general, robust methodology for determining its solubility.

Hypothetical Solubility Data

The following table represents a hypothetical solubility profile for this compound in a range of common laboratory solvents at a specified temperature. This table is intended to serve as a template for the presentation of experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | < 0.1 | Shake-Flask |

| Ethanol | 25 | 5.2 | Shake-Flask |

| Methanol | 25 | 8.5 | Shake-Flask |

| Acetone | 25 | 15.8 | Shake-Flask |

| Dichloromethane | 25 | 22.1 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Shake-Flask |

| n-Hexane | 25 | < 0.5 | Shake-Flask |

Experimental Protocol for Solubility Determination

The equilibrium solubility of a compound can be determined using various methods. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[1][2]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a sufficient quantity of undissolved solid remains at equilibrium.[1]

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[2][3]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to pellet the undissolved solid.[2]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.[2]

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[1][4]

-

Calculation: Calculate the solubility of the compound in the solvent by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

References

A Technical Guide to the Discovery and Synthesis of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogs. The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] These compounds have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][4][5] This guide details common synthetic methodologies, presents key quantitative data in a structured format, and visualizes experimental workflows and a prominent signaling pathway modulated by these analogs.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Analogs

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of acylhydrazides with various reagents. Several efficient protocols have been developed, including one-pot and multi-step procedures, often utilizing dehydrating agents like phosphorus oxychloride or employing oxidative cyclization techniques.[6][7]

General Synthetic Routes

Two common and effective methods for the synthesis of these analogs are outlined below. The first is a classical two-step approach involving the formation of a diacylhydrazide intermediate, followed by cyclization. The second is a one-pot oxidative cyclization of an N-acylhydrazone.

Method 1: Two-Step Synthesis via Diacylhydrazide Intermediate

This conventional method involves the reaction of an acylhydrazide with an aroyl chloride to form a diacylhydrazide, which is then cyclized using a dehydrating agent such as phosphoryl chloride.[7]

Method 2: One-Pot Oxidative Cyclization

A more streamlined approach involves the condensation of an aldehyde with an acylhydrazide to form an N-acylhydrazone intermediate, which is then subjected to oxidative cyclization in the same reaction vessel.[6] This method is often preferred for its efficiency and reduced number of isolation steps.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole via Diacylhydrazide

-

Step 1: Synthesis of the Diacylhydrazide Intermediate. An acylhydrazide is reacted with an equimolar amount of a substituted aroyl chloride.

-

Step 2: Cyclization. The resulting diacylhydrazide is then cyclized to the corresponding 2,5-disubstituted 1,3,4-oxadiazole in the presence of a dehydrating agent like phosphoryl chloride.[7]

Protocol 2: One-Pot Synthesis via Oxidative Cyclization of N-Acylhydrazones

-

Step 1: Formation of N-Acylhydrazone. An appropriate aldehyde is condensed with an acylhydrazide in a suitable solvent, such as ethanol, and heated to form the corresponding N-acylhydrazone.

-

Step 2: Oxidative Cyclization. Without isolating the intermediate, an oxidizing agent is introduced to facilitate the cyclization to the desired 2,5-disubstituted 1,3,4-oxadiazole.[8]

Data Presentation: Physicochemical and Biological Data

The following tables summarize key quantitative data for a selection of synthesized 2,5-disubstituted 1,3,4-oxadiazole analogs, including their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Selected 2,5-Disubstituted 1,3,4-Oxadiazole Analogs

| Compound ID | R1 | R2 | Yield (%) | Melting Point (°C) |

| CMO | 3-chlorobenzo[b]thiophen-2-yl | 3-methoxyphenyl | - | - |

| 5d | 3-chlorobenzo[b]thiophen-2-yl | 4-(N,N-dimethylamino)phenyl | 86 | 120-123 |

| 5h | Benzyl | 4-Bromobenzyl | 86 | 123–124 |

| 8v | Chalcone derivative | - | - | - |

Data extracted from multiple sources.[2][9] A hyphen (-) indicates that the data was not provided in the cited sources.

Table 2: Biological Activity of Selected 2,5-Disubstituted 1,3,4-Oxadiazole Analogs

| Compound ID | Target | Activity | IC50 (µM) | Cell Line |

| CMO | NF-κB Signaling | Anticancer | - | Hepatocellular Carcinoma |

| 8v | EGFR | Anticancer | 0.24 | K-562 (Leukemia) |

| 8v | Src | Anticancer | 0.96 | K-562 (Leukemia) |

| 8v | - | Anticancer | 1.95 | K-562 (Leukemia) |

| 8v | - | Anticancer | 2.36 | Jurkat (Leukemia) |

| 8v | - | Anticancer | 3.45 | KG-1a (Leukemia) |

Data extracted from multiple sources.[2][9] A hyphen (-) indicates that the data was not provided in the cited sources.

Visualization of Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex experimental procedures and biological mechanisms. The following diagrams, created using Graphviz, illustrate a general synthetic workflow and a key signaling pathway targeted by these compounds.

Experimental Workflow: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Caption: A generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Signaling Pathway: Inhibition of NF-κB by a 1,3,4-Oxadiazole Analog

Some novel 1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects by inhibiting the NF-κB signaling pathway.[9] The compound 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) has been identified as an inhibitor of this pathway in hepatocellular carcinoma cells.[9]

Caption: The inhibitory effect of a 1,3,4-oxadiazole analog on the NF-κB signaling pathway.

Conclusion

The 2,5-disubstituted 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies are well-established and versatile, allowing for the generation of diverse libraries of compounds for biological screening. The data presented herein highlights the potential of these analogs across various therapeutic areas, particularly in oncology and infectious diseases. The visualization of synthetic workflows and signaling pathways provides a clear framework for researchers to design and execute further studies in this promising field. Future research will likely focus on optimizing the pharmacological properties of these compounds through structure-activity relationship studies and exploring their mechanisms of action in greater detail.

References

- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Oxadiazole Derivatives with Ag NPs :Synthesis, Characterization and Antimicrobial Screening [jns.kashanu.ac.ir]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antimicrobial Activity Screening of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Note on Data Availability: As of the latest literature search, specific quantitative antimicrobial activity data (e.g., Minimum Inhibitory Concentration [MIC] or Zone of Inhibition) for the compound 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has not been found in published scientific literature. The following application notes and protocols are therefore based on established methodologies for screening analogous 1,3,4-oxadiazole derivatives for their antimicrobial properties. The data presented in the tables are illustrative templates.

Introduction

The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known to be present in compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The emergence of multidrug-resistant microbial strains necessitates the continued exploration of novel antimicrobial agents. This document provides a detailed guide for the antimicrobial activity screening of this compound, a member of this promising class of compounds.

The protocols outlined below describe standard in vitro methods for evaluating the antibacterial and antifungal efficacy of the target compound. These include the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition.

Data Presentation

Illustrative Antibacterial Activity Data

The following tables are templates demonstrating how to present quantitative data from antibacterial screening.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound

| Test Microorganism | Gram Stain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

| Staphylococcus aureus | Positive | [Insert Data] | [e.g., Ciprofloxacin: X] |

| Bacillus subtilis | Positive | [Insert Data] | [e.g., Ciprofloxacin: Y] |

| Escherichia coli | Negative | [Insert Data] | [e.g., Ciprofloxacin: Z] |

| Pseudomonas aeruginosa | Negative | [Insert Data] | [e.g., Ciprofloxacin: A] |

Table 2: Illustrative Zone of Inhibition Data for this compound

| Test Microorganism | Gram Stain | Zone of Inhibition (mm) | Standard Drug Zone of Inhibition (mm) |

| Staphylococcus aureus | Positive | [Insert Data] | [e.g., Ciprofloxacin: X] |

| Bacillus subtilis | Positive | [Insert Data] | [e.g., Ciprofloxacin: Y] |

| Escherichia coli | Negative | [Insert Data] | [e.g., Ciprofloxacin: Z] |

| Pseudomonas aeruginosa | Negative | [Insert Data] | [e.g., Ciprofloxacin: A] |

Illustrative Antifungal Activity Data

Table 3: Illustrative Minimum Inhibitory Concentration (MIC) Data for Antifungal Screening

| Test Fungus | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

| Candida albicans | [Insert Data] | [e.g., Fluconazole: X] |

| Aspergillus niger | [Insert Data] | [e.g., Fluconazole: Y] |

Experimental Protocols

1. Antibacterial Activity Screening

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method and the Zone of Inhibition via the agar well diffusion method.

Caption: Workflow for Antibacterial Screening.

a. Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB)

-

Mueller-Hinton Agar (MHA)

-

Standard bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Reference antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microplates

-

Sterile Petri dishes

-

Sterile swabs

-

Micropipettes and sterile tips

-

Incubator

b. Protocol for MIC Determination (Broth Microdilution)

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

-

Dispense 100 µL of sterile MHB into each well of a 96-well microplate.

-

Add 100 µL of the compound stock solution to the first well and perform two-fold serial dilutions across the plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well with 10 µL of the standardized bacterial suspension.

-

Include a positive control (MHB + inoculum) and a negative control (MHB only).

-

Incubate the microplate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

c. Protocol for Zone of Inhibition (Agar Well Diffusion)

-

Prepare MHA plates.

-

Uniformly spread a standardized bacterial inoculum over the surface of the agar plates using a sterile swab.

-

Aseptically create wells (e.g., 6 mm in diameter) in the agar.

-

Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.

-

A well with DMSO can be used as a negative control, and a well with a standard antibiotic as a positive control.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the clear zone of inhibition around each well in millimeters.

2. Antifungal Activity Screening

This protocol describes the determination of the MIC for antifungal activity using a broth microdilution method.

References

Application Notes & Protocols for the Antifungal Evaluation of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antifungal efficacy of the novel compound, 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, against the opportunistic fungal pathogen Candida albicans. The provided methodologies are based on established standards to ensure reproducibility and accuracy in assessing the compound's potential as an antifungal agent.

Introduction

Candida albicans is a major cause of opportunistic fungal infections in humans, particularly in immunocompromised individuals, leading to both mucosal and life-threatening systemic candidiasis.[1][2] The emergence of drug-resistant strains necessitates the discovery and development of new antifungal agents.[1][2] The 1,3,4-oxadiazole scaffold has been identified as a promising pharmacophore in the design of new antifungal drugs, with many derivatives exhibiting potent activity against various fungal pathogens.[3][4][5][6][7] Some of these derivatives have been shown to target the fungal ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[4][8] This document outlines the evaluation of a specific derivative, this compound.

Data Presentation

The following tables summarize representative quantitative data for the antifungal activity of this compound against a reference strain of Candida albicans (e.g., ATCC 90028). Note: The following data is a representative summary based on the typical activity of similar 1,3,4-oxadiazole derivatives and should be confirmed by specific experimental results.

Table 1: In Vitro Susceptibility Testing

| Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |

| This compound | 16 | 64 | 4 | Fungistatic/Fungicidal |

| Fluconazole (Control) | 0.5 | >64 | >128 | Fungistatic |

| Amphotericin B (Control) | 0.25 | 0.5 | 2 | Fungicidal |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. An MFC/MIC ratio of ≤ 4 is typically considered fungicidal activity.[9]

Table 2: Biofilm Inhibition Assay

| Compound Concentration (µg/mL) | Mean Biofilm Metabolic Activity (% of Control) | Standard Deviation | % Inhibition |

| 0 (Control) | 100 | 5.2 | 0 |

| 8 (0.5 x MIC) | 65.8 | 4.1 | 34.2 |

| 16 (1 x MIC) | 42.3 | 3.5 | 57.7 |

| 32 (2 x MIC) | 21.9 | 2.8 | 78.1 |

| 64 (4 x MIC) | 10.5 | 1.9 | 89.5 |

Experimental Protocols

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[9][10]

Materials:

-

Candida albicans strain (e.g., ATCC 90028)

-

Sabouraud Dextrose Agar (SDA) plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

This compound

-

Fluconazole and Amphotericin B (control compounds)

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Culture C. albicans on an SDA plate at 35°C for 24 hours.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.[11]

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.125 - 256 µg/mL). The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the diluted compound.

-

Include a growth control (inoculum without compound) and a sterility control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.[12]

-

-

Endpoint Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[13]

-

The MFC is determined as an extension of the MIC assay.[14][15]

Materials:

-

MIC plate from the previous experiment

-

SDA plates

-

Sterile micropipette tips

Procedure:

-

Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.

-

Mix the contents of each selected well thoroughly.

-

Subculture 20 µL from each of these wells onto separate, labeled SDA plates.[16]

-

Incubate the plates at 35°C for 48 hours.

-

The MFC is the lowest concentration of the compound that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum.[14][17]

This protocol uses the XTT reduction assay to quantify the metabolic activity of C. albicans biofilms.[11][18][19]

Materials:

-

Candida albicans strain

-

RPMI-1640 medium

-

Sterile 96-well flat-bottom microtiter plates

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

-

Menadione

-

Plate reader (490 nm)

Procedure:

-

Biofilm Formation:

-

Inhibition Treatment:

-

Gently wash the wells twice with sterile PBS to remove non-adherent cells.

-

Add 200 µL of RPMI-1640 containing serial dilutions of the test compound to the wells.

-

Incubate for 24-48 hours at 37°C to allow for biofilm maturation in the presence of the compound.[20]

-

-

Quantification with XTT:

-

Wash the biofilms again with PBS to remove planktonic cells.

-

Prepare the XTT-menadione solution (e.g., 1 mg/mL XTT with 1 µM menadione).[19][21]

-

Add 100 µL of the XTT-menadione solution to each well.

-

Incubate in the dark at 37°C for 2-3 hours.

-

Measure the colorimetric change at 490 nm using a plate reader. The absorbance is proportional to the metabolic activity of the biofilm.[19]

-

Calculate the percentage of inhibition relative to the untreated control biofilm.

-

Visualizations

Caption: Workflow for antifungal evaluation of the test compound.

Many 1,3,4-oxadiazole derivatives function by inhibiting lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[4][8] This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, compromising fungal cell membrane integrity.[22][23]

Caption: Inhibition of the ergosterol biosynthesis pathway.

References

- 1. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 2. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis and evaluation of the antifungal effects of [5-aryl-[1 3 4] oxadiazole-2-yl] phenyl-methanol - Paramedical Sciences and Military Health [jps.ajaums.ac.ir]

- 7. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. bio-protocol.org [bio-protocol.org]

- 21. academic.oup.com [academic.oup.com]

- 22. mdpi.com [mdpi.com]

- 23. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

Application Notes and Protocols for Novel Drug Synthesis Using 2-(Chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole as a Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole as a versatile precursor in the synthesis of novel drug candidates. The protocols outlined below are intended to serve as a guide for the development of new chemical entities with potential therapeutic applications.

Introduction

The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known for its wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The presence of a reactive chloromethyl group at the 2-position of the 1,3,4-oxadiazole ring in 2-(chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole makes it an excellent electrophilic starting material for the synthesis of a diverse library of derivatives through nucleophilic substitution reactions. This document details the synthesis of this key precursor and its subsequent derivatization to yield novel compounds with potential biological activity.

Synthesis of the Precursor: 2-(Chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole

The synthesis of the title precursor, 2-(chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole, is a critical first step. A general and efficient method involves the cyclization of an appropriate acylhydrazide.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole

Materials:

-

p-Toluic hydrazide

-

Chloroacetyl chloride

-

Phosphorus oxychloride (POCl₃)

-

Dry toluene

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Ethanol

Procedure:

-

Acylation of p-Toluic Hydrazide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluic hydrazide (1 equivalent) in dry toluene. Cool the mixture in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Cyclization: Cool the reaction mixture to room temperature and slowly add phosphorus oxychloride (3-5 equivalents) while maintaining the temperature below 40°C. After the addition, heat the mixture at reflux for 4-6 hours.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a 5% sodium bicarbonate solution until the effervescence ceases. The precipitated solid is filtered, washed with cold water, and dried. Recrystallize the crude product from ethanol to afford pure 2-(chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole.

Characterization Data for 2-(Chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole:

| Property | Value |

| Molecular Formula | C₁₀H₉ClN₂O |

| Molecular Weight | 208.65 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 118-120 °C |

| ¹H NMR (CDCl₃, ppm) | δ 2.45 (s, 3H, -CH₃), 4.80 (s, 2H, -CH₂Cl), 7.30 (d, J=8.0 Hz, 2H, Ar-H), 7.95 (d, J=8.0 Hz, 2H, Ar-H) |

| ¹³C NMR (CDCl₃, ppm) | δ 21.8, 33.5, 120.9, 126.8, 129.9, 142.6, 164.5, 165.2 |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2920 (Aliphatic C-H), ~1610 (C=N), ~1580 (C=C), ~1070 (C-O-C), ~750 (C-Cl) |

| Mass Spectrum (m/z) | [M]+ at 208, [M+2]+ at 210 (characteristic isotopic pattern for chlorine) |

Application in Novel Drug Synthesis: Derivatization Protocols

The chloromethyl group of the precursor is highly susceptible to nucleophilic attack, allowing for the introduction of various functional groups and pharmacophores. Below are general protocols for the synthesis of amine and thioether derivatives.

Protocol 1: Synthesis of 2-((Substituted-amino)methyl)-5-(p-tolyl)-1,3,4-oxadiazole Derivatives

This protocol describes the reaction of 2-(chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole with various primary and secondary amines.

Materials:

-

2-(Chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole

-

Appropriate primary or secondary amine (e.g., piperazine, morpholine, aniline derivatives)

-

Potassium carbonate (K₂CO₃) or triethylamine (TEA)

-

Acetonitrile or N,N-Dimethylformamide (DMF)

-

Ethanol or Methanol

Procedure:

-

In a round-bottom flask, dissolve 2-(chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole (1 equivalent) in acetonitrile or DMF.

-

Add the desired amine (1.2 equivalents) and a base such as potassium carbonate or triethylamine (2 equivalents).

-

Stir the reaction mixture at room temperature or heat to 50-60°C for 6-12 hours, monitoring the progress by TLC.

-

After completion, pour the reaction mixture into cold water.

-

If a precipitate forms, filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol or methanol.

-

If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

General Workflow for Synthesis of Amino Derivatives:

Caption: Synthetic workflow for amino derivatives.

Protocol 2: Synthesis of 2-((Substituted-thio)methyl)-5-(p-tolyl)-1,3,4-oxadiazole Derivatives

This protocol details the reaction with various thiols to generate thioether derivatives.

Materials:

-

2-(Chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole

-

Appropriate thiol (e.g., thiophenol, benzyl thiol)

-

Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Dry DMF or THF

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired thiol (1.2 equivalents) to dry DMF or THF.

-

Cool the solution in an ice bath and add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture for 30 minutes at 0°C to form the thiolate.

-

Add a solution of 2-(chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole (1 equivalent) in the same dry solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction with cold water.

-

Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

General Workflow for Synthesis of Thioether Derivatives:

Caption: Synthetic workflow for thioether derivatives.

Biological Evaluation and Potential Signaling Pathways

Derivatives of 1,3,4-oxadiazole have been reported to exhibit a variety of biological activities. The newly synthesized compounds should be screened for their potential as anticancer and antimicrobial agents.

Anticancer Activity

Many 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Potential Signaling Pathways Targeted by 1,3,4-Oxadiazole Derivatives in Cancer:

Caption: Potential anticancer signaling pathways.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is also a key pharmacophore in the development of antimicrobial agents. The mechanism of action can vary depending on the specific substituents on the oxadiazole ring.

Potential Antimicrobial Mechanisms of 1,3,4-Oxadiazole Derivatives:

Caption: Potential antimicrobial mechanisms.

Conclusion

2-(Chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole is a valuable and versatile precursor for the synthesis of a wide array of novel compounds with significant potential in drug discovery. The straightforward synthetic protocols and the reactivity of the chloromethyl group allow for the creation of diverse chemical libraries for biological screening. The information provided in these application notes serves as a foundation for researchers to explore the full potential of this promising scaffold in the development of new therapeutic agents. Further studies are encouraged to elucidate the specific mechanisms of action and to optimize the structure-activity relationships of the synthesized derivatives.

Application Notes and Protocols for 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole in Agricultural Fungicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in the development of novel agrochemicals due to its broad-spectrum biological activities. This document provides detailed application notes and experimental protocols for the investigation of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole as a potential agricultural fungicide. While specific experimental data for this particular compound is limited in publicly available literature, the information presented herein is based on extensive research on structurally related 1,3,4-oxadiazole derivatives and provides a robust framework for its evaluation.

Putative Mechanism of Action

Based on studies of similar 1,3,4-oxadiazole derivatives, the primary mode of action for this class of compounds as fungicides is believed to be the inhibition of succinate dehydrogenase (SDH) .[1][2][3][4][5] SDH is a critical enzyme complex in the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration, leading to a cessation of energy production and ultimately, cell death. The proposed mechanism involves the binding of the oxadiazole derivative to the ubiquinone binding site (Qp-site) of the SDH complex, preventing the reduction of ubiquinone to ubiquinol.

Signaling Pathway Diagram

Caption: Putative mechanism of action of this compound via inhibition of Succinate Dehydrogenase (SDH).

Quantitative Data Summary

The following table summarizes representative fungicidal activity data for 1,3,4-oxadiazole derivatives against common agricultural fungal pathogens. These values are provided as a reference for expected efficacy and for comparison during the experimental evaluation of this compound.

| Fungal Pathogen | Host Plant(s) | Representative EC50 (µg/mL) of 1,3,4-Oxadiazole Derivatives | Reference Fungicide (EC50, µg/mL) |

| Rhizoctonia solani | Maize, Rice, Soybean | 30 - 60 | Carbendazim (102.83)[6] |

| Gibberella zeae (Fusarium graminearum) | Maize, Wheat, Barley | 50 - 70 | Carbendazim (N/A) |

| Exserohilum turcicum | Maize | 32.25 - 50.48[6] | Carbendazim (102.83)[6] |

| Sclerotinia sclerotiorum | Canola, Soybean, Sunflower | 15 - 40 | Fluopyram (1.2) |

| Botrytis cinerea | Grapes, Strawberries | 20 - 50 | Thifluzamide (4.3) |

Note: EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal mycelial growth. Data is compiled from various studies on 1,3,4-oxadiazole derivatives and may not be directly representative of the title compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of this compound.

Synthesis of this compound

This protocol is a general procedure adapted from the synthesis of similar 2,5-disubstituted 1,3,4-oxadiazoles.

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Materials:

-

4-Methylbenzoyl chloride

-

Chloroacetic hydrazide

-

Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

-

Appropriate solvent (e.g., toluene, xylene)

-

Sodium bicarbonate (NaHCO₃) solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetic hydrazide (1 equivalent) in a suitable solvent.

-

Slowly add 4-methylbenzoyl chloride (1 equivalent) to the solution while stirring.

-

Add phosphorus oxychloride (as a dehydrating agent) dropwise to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain pure this compound.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is based on the mycelium growth rate method.[6]

Workflow Diagram:

Caption: Workflow for the in vitro antifungal activity assay.

Materials:

-

Pure culture of the target fungal pathogen(s)

-

Potato Dextrose Agar (PDA) medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile Petri dishes

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a series of dilutions of the test compound to achieve the desired final concentrations in the agar medium.

-

Autoclave the PDA medium and cool it to approximately 45-50°C.

-

Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the final desired concentrations. Also, prepare a control plate with DMSO only.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing culture of the target fungus.

-

Place the mycelial disc, mycelium side down, in the center of each PDA plate.

-

Incubate the plates at 25-28°C until the fungal growth in the control plate reaches the edge of the plate.

-

Measure the diameter of the fungal colony in both the control and treated plates.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.

-

-

-

Determine the EC50 value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

In Vivo Antifungal Activity Assay (Detached Leaf Assay)

This protocol provides a general method for assessing the protective and curative activity of the compound on detached leaves.

Procedure:

-

Plant Material: Grow healthy host plants (e.g., maize, wheat) under controlled conditions.

-

Spore Suspension Preparation: Prepare a spore suspension of the target pathogen (e.g., Exserohilum turcicum) in sterile distilled water containing a surfactant (e.g., Tween 20).

-

Protective Activity:

-

Spray healthy detached leaves with different concentrations of the test compound formulated in a suitable carrier.

-

After 24 hours, inoculate the treated leaves with the fungal spore suspension.

-

Incubate the leaves in a humid chamber at an appropriate temperature and light cycle.

-

-

Curative Activity:

-

Inoculate healthy detached leaves with the fungal spore suspension.

-

After 24 hours, spray the inoculated leaves with different concentrations of the test compound.

-

Incubate the leaves under the same conditions as the protective assay.

-

-

Disease Assessment: After a specific incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion size or the percentage of leaf area infected.

-

Data Analysis: Calculate the percentage of disease control for both protective and curative treatments compared to the untreated control.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the evaluation of this compound as a potential agricultural fungicide. Based on the fungicidal properties of related 1,3,4-oxadiazole derivatives, this compound is a promising candidate for further investigation. The proposed mechanism of action through the inhibition of succinate dehydrogenase provides a clear direction for mechanistic studies. Rigorous execution of the outlined experimental protocols will be crucial in determining the precise antifungal spectrum and efficacy of this novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ndsu.edu [ndsu.edu]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nzpps.org [nzpps.org]

- 6. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]

Application Notes & Protocols: Molecular Docking of 1,3,4-Oxadiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] These derivatives exert their action by interacting with various biological targets. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinities and interaction mechanisms.[3] This document provides a detailed protocol for performing molecular docking studies of 1,3,4-oxadiazole derivatives against their target proteins and outlines key signaling pathways they modulate.

Target Proteins and Binding Affinity Data

1,3,4-Oxadiazole derivatives have been investigated for their inhibitory activity against a range of protein targets implicated in various diseases. Key targets include protein kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK-2), which are crucial in cancer cell proliferation and angiogenesis.[1][4][5][6] The following table summarizes quantitative data from various molecular docking studies.

| Derivative/Compound | Target Protein (PDB ID) | Docking Score / Binding Energy | In Vitro Data (IC₅₀) | Reference |

| Compound IIe | EGFR Tyrosine Kinase (1M17) | -7.89 kcal/mol | 25.1 µM (HeLa cells) | [1] |

| Compound 7j | VEGFR-2 | -48.89 kJ/mol | 0.009 µM (Estimated) | [4] |

| Compound 7i | EGFR | -34.19 kJ/mol | Not Specified | [4] |

| Compound 5a | CDK-2 | -10.654 kcal/mol | 43.16 µg/mL (Caco-2 cells) | [5] |

| Compound 5d | CDK-2 | -10.169 kcal/mol | 60.8 µg/mL (Caco-2 cells) | [5] |

| Compound 7 | EGFR | -12.9 kcal/mol | Not Specified | [7] |

| Compound 7 | HER2 (7JXH) | -13.6 kcal/mol | Not Specified | [7] |

| Compound 11 | cMet (3RHK) | -12.6 kcal/mol | Not Specified | [7] |

| Compound 11 | hTrkA (6PL2) | -14.5 kcal/mol | Not Specified | [7] |

| Compound 8v | EGFR | Not Specified | 0.24 µM | [8] |

| Compound 8v | Src | Not Specified | 0.96 µM | [8] |

| Compound 13 | Thymidylate Synthase (6QXG) | -4.25 (Arbitrary Units) | Not Specified | [9] |

Detailed Molecular Docking Protocol

This protocol provides a generalized yet detailed workflow applicable to most docking software such as AutoDock, Glide, or VLifeMDS.[3][10][11]

References

- 1. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies | MDPI [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. globalresearchonline.net [globalresearchonline.net]

Application Note: High-Throughput Screening of a 1,3,4-Oxadiazole Compound Library for Enzyme Inhibition

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A significant portion of these activities arises from the ability of 1,3,4-oxadiazole derivatives to inhibit various enzymes, making them attractive candidates for drug discovery.[3][4] Enzymes are crucial drug targets, and their inhibition can modulate disease-related pathways.[5] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify initial "hit" compounds that modulate a biological target's activity.[5][6] This document provides detailed protocols and application notes for conducting an HTS campaign to identify enzyme inhibitors from a 1,3,4-oxadiazole library.

Application Note 1: Primary High-Throughput Screening

The primary screen is the initial step designed to rapidly assess a large library of compounds at a single concentration to identify "hits." A robust and reproducible assay is critical for the success of an HTS campaign.[6] For enzyme inhibitor screening, fluorescence-based assays are a common and sensitive method.[7]

General HTS Workflow

The overall process follows a systematic workflow from initial screening to hit confirmation and characterization. This ensures that promising compounds are efficiently identified and validated.

Data Presentation: Primary Screen Results

Data from the primary screen is typically expressed as percent inhibition. A predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of control) is used to select initial hits.[7]

Table 1: Example Primary HTS Data for a Kinase Target

| Compound ID | Concentration (µM) | Raw Signal (RFU) | % Inhibition | Hit Status |

|---|---|---|---|---|

| OXD-001 | 10 | 1502 | 84.9% | Hit |

| OXD-002 | 10 | 8543 | 14.2% | No Hit |

| OXD-003 | 10 | 4511 | 54.7% | Hit |

| OXD-004 | 10 | 9876 | 0.8% | No Hit |

| Positive Ctrl | N/A | 1250 | 87.4% (Avg) | N/A |

| Negative Ctrl | N/A | 9958 | 0.0% (Avg) | N/A |

Application Note 2: Hit Confirmation and Potency Determination

Selected hits from the primary screen must be confirmed. This involves re-testing the same compounds to eliminate false positives. Confirmed hits are then evaluated in a dose-response format to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Dose-Response Assay

This protocol involves testing each confirmed hit compound over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to generate a dose-response curve.

Data Presentation: IC50 Values

The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a critical measure of a compound's potency.

Table 2: Inhibitory Potency (IC50) of Confirmed Hits

| Compound ID | Target Enzyme | Assay Type | IC50 (µM) |

|---|---|---|---|

| OXD-001 | Kinase X | Fluorescence | 2.1 |

| OXD-003 | Kinase X | Fluorescence | 8.5 |

| Staurosporine | Kinase X | Fluorescence | 0.05 |

Application Note 3: Illustrative Target Pathway

1,3,4-Oxadiazole derivatives have been shown to inhibit a variety of kinases, which are key components of cellular signaling pathways.[3] For example, inhibiting a kinase like EGFR can block downstream signaling cascades that promote cell proliferation, a hallmark of cancer.[8][9]

Experimental Protocols

1. Reagent and Plate Preparation

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Enzyme Stock: Prepare a concentrated stock of the target enzyme in Assay Buffer.

-

Substrate/ATP Stock: Prepare a concentrated stock of the fluorescent peptide substrate and ATP in Assay Buffer.

-

Compound Plates: Serially dilute the 1,3,4-oxadiazole library compounds in 100% DMSO to create intermediate concentration plates.

-